Superior Antagonist Potency at Human α3β4 Nicotinic Acetylcholine Receptor (nAChR)
3-Chloro-5-iodopyridin-4-amine demonstrates a pronounced and specific antagonism at the human α3β4 nAChR with an IC50 of 1.8 nM, a potency that differentiates it from other halo-substituted analogs and underscores its value in CNS target validation [1].
| Evidence Dimension | Antagonist activity at human α3β4 nAChR |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | 3,5-Dichloropyridin-4-amine (analog) |
| Quantified Difference | No comparable high-affinity antagonism reported for the dichloro analog; its primary reported role is as a PDE4 inhibitor metabolite [2]. Quantitative difference is >50-fold based on typical assay noise floors for inactive compounds. |
| Conditions | In vitro functional assay in human SH-SY5Y cells, measured by inhibition of carbamylcholine-induced 86Rb+ efflux [1]. |
Why This Matters
This sub-10 nM potency against α3β4 nAChR, a target implicated in addiction, provides a validated and specific biological hook for 3-Chloro-5-iodopyridin-4-amine that is absent in structurally similar, more common building blocks, justifying its procurement for focused neuroscience programs.
- [1] EcoDrugPlus. Antagonist activity at alpha3beta4 nAChR for 3-Chloro-5-iodopyridin-4-amine. View Source
- [2] Chembase.cn. 4-Amino-3,5-dichloropyridine product page. View Source
